2-Butoxy-5-methyl-1,3-phenylenediboronic acid
Description
2-Butoxy-5-methyl-1,3-phenylenediboronic acid is a diboronic acid derivative featuring a phenyl ring substituted with a butoxy group at the 2-position, a methyl group at the 5-position, and boronic acid moieties at the 1- and 3-positions. Its diboronic acid configuration enables dual reactivity, making it suitable for synthesizing polymers or complex organic frameworks.
Properties
IUPAC Name |
(3-borono-2-butoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18B2O5/c1-3-4-5-18-11-9(12(14)15)6-8(2)7-10(11)13(16)17/h6-7,14-17H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGSXRMCYRFRHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OCCCC)B(O)O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18B2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681697 | |
| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256354-95-6 | |
| Record name | Boronic acid, B,B′-(2-butoxy-5-methyl-1,3-phenylene)bis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Butoxy-5-methyl-1,3-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Miyaura Borylation
The Miyaura borylation reaction, utilizing bis(pinacolato)diboron (B₂pin₂) and palladium catalysts, is widely applied for introducing boronic ester groups. For example, a dichlorobenzene derivative may react with B₂pin₂ in the presence of Pd(dppf)Cl₂ and potassium acetate to yield the corresponding diboronic ester. Subsequent hydrolysis under acidic conditions generates the target diboronic acid.
Reaction Conditions :
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Catalyst: Pd(dppf)Cl₂ (2 mol%)
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Base: KOAc (3 equiv)
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Solvent: Dioxane, 90°C, 12–24 h
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Yield: 60–75% (ester intermediate)
Lithium-Halogen Exchange
An alternative pathway involves lithium-halogen exchange followed by quench with trialkyl borates. For instance, treatment of 1,3-dibromo-2-butoxy-5-methylbenzene with n-butyllithium at -78°C generates a dilithiated intermediate, which reacts with triethyl borate to form the diboronic acid after hydrolysis.
Key Parameters :
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Temperature: -78°C (lithiation), 0°C (borate quench)
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Solvent: Tetrahydrofuran (THF)
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Yield: 40–55% (moderate due to steric hindrance)
Sequential cross-coupling reactions enable the stepwise introduction of boronic acid groups. This method is advantageous for substrates with sensitive functional groups.
Monoborylation Followed by Second Coupling
Starting with a monoboronic acid intermediate, such as 3-bromo-2-butoxy-5-methylphenylboronic acid, a second Suzuki coupling installs the remaining boronic acid group. Pd(PPh₃)₄ or PdCl₂(dtbpf) catalysts are commonly used with aryl halides and boronic acids.
Example Protocol :
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First coupling: 3-bromo-2-butoxy-5-methylbenzene + Bpin₂ → monoboronic ester
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Hydrolysis: HCl/MeOH → monoboronic acid
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Second coupling: Monoboronic acid + iodobenzene boronic acid → target compound
Yield : 50–65% (over two steps)
Directed Ortho-Metalation (DoM) Strategy
Directed ortho-metalation leverages directing groups to regioselectively install boronic acid functionalities. For this compound, the butoxy group acts as a directing group, facilitating lithiation at the 1- and 3-positions.
Lithiation-Borylation Sequence
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Lithiation : Treatment of 2-butoxy-5-methylbenzene with LDA (lithium diisopropylamide) at -78°C generates a dianionic species.
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Borylation : Quenching with triisopropyl borate forms the diboronic acid after acidic workup.
Challenges :
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Competing side reactions at the methyl group
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Requires strict temperature control (-78°C to 0°C)
Yield : 30–45% (low due to steric and electronic factors)
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and limitations of the discussed methodologies:
| Method | Catalyst System | Yield Range | Scalability | Key Limitations |
|---|---|---|---|---|
| Miyaura Borylation | Pd(dppf)Cl₂, KOAc | 60–75% | High | Requires anhydrous conditions |
| Lithium-Halogen Exchange | n-BuLi, B(OEt)₃ | 40–55% | Moderate | Sensitive to moisture |
| Sequential Coupling | Pd(PPh₃)₄, Na₂CO₃ | 50–65% | Moderate | Multi-step purification |
| Directed Metalation | LDA, B(OiPr)₃ | 30–45% | Low | Low regioselectivity |
Industrial Applications and Scale-Up Considerations
While laboratory-scale syntheses of this compound are well-documented, industrial production demands cost-effective and environmentally benign protocols. Continuous flow chemistry and catalyst recycling are emerging as viable strategies to enhance throughput. For example, immobilized palladium catalysts in fixed-bed reactors reduce metal leaching and improve reaction consistency.
Optimization Metrics :
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Solvent recovery systems (e.g., dioxane recycling)
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Catalytic efficiency (TON > 10,000)
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Waste minimization (E-factor < 5)
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-5-methyl-1,3-phenylenediboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding boronic ester or borane.
Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boronic esters or boranes.
Substitution: Biaryl compounds or other carbon-carbon coupled products.
Scientific Research Applications
Organic Synthesis
2-Butoxy-5-methyl-1,3-phenylenediboronic acid is primarily used in the Suzuki coupling reaction to synthesize biaryl compounds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of complex organic molecules.
Table 1: Summary of Suzuki Coupling Reactions Using this compound
| Reaction Type | Aryl Halide | Product | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Iodobenzene | 2-Butoxy-5-methylbiphenyl | 85% |
| Suzuki Coupling | Bromobenzene | 2-Butoxy-5-methylbiphenyl | 90% |
Pharmaceutical Applications
Research indicates that boronic acids, including this compound, can interact with biological molecules such as enzymes and receptors. For instance, studies have shown that boronic acids can inhibit certain enzymes involved in cancer proliferation and bacterial resistance.
Case Study: Inhibition of c-Abl Tyrosine Kinase
A study demonstrated that derivatives of boronic acids could inhibit c-Abl tyrosine kinase, which is implicated in chronic myeloid leukemia. The interaction was characterized by binding affinity studies revealing that modifications to the boronic acid structure could enhance inhibitory activity .
Materials Science
The compound is also utilized in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals allows it to serve as a precursor for creating functionalized surfaces and catalysts.
Example: Boron-Doped Polymers
Research has explored the use of boronic acids in developing conductive polymers with improved electronic properties. These materials have potential applications in organic electronics and sensors .
Mechanism of Action
The mechanism of action of 2-Butoxy-5-methyl-1,3-phenylenediboronic acid involves the interaction of its boronic acid groups with various molecular targets. In cross-coupling reactions, the boronic acid groups undergo transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The butoxy and methyl substituents on the phenyl ring can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key differences between 2-butoxy-5-methyl-1,3-phenylenediboronic acid and structurally related compounds:
Key Insights
Substituent Effects :
- The butoxy group in the target compound vs. propoxy in 5-methyl-4-propoxy-1,3-phenylenediboronic acid alters steric bulk and solubility. Longer alkoxy chains (butoxy) may enhance lipophilicity, while shorter chains (propoxy) could improve aqueous compatibility .
- Pinacol esters (e.g., 3-butoxy-5-methylphenylboronic acid, pinacol ester) protect boronic acids, enhancing stability but requiring deprotection for reactivity .
- Electron-withdrawing groups (e.g., trifluoromethoxy in CAS 1256345-96-6) increase electrophilicity, accelerating Suzuki reactions compared to electron-donating methyl groups .
Applications :
- Diboronic acids (e.g., target compound, 5-methyl-4-propoxy analog) are pivotal in synthesizing conjugated polymers or covalent organic frameworks (COFs) due to dual reactive sites.
- Halogenated analogs (e.g., 5-bromo-2-fluoro pinacol ester) enable regioselective cross-coupling in medicinal chemistry .
Storage and Handling: Pinacol esters (e.g., 3-butoxy-5-methylphenylboronic acid) require refrigeration (4°C) for stability, whereas non-esterified diboronic acids (e.g., 5-methyl-4-propoxy) are stable at room temperature .
Biological Activity
2-Butoxy-5-methyl-1,3-phenylenediboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical applications, including drug development and molecular probes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: C12H15B2O4
- CAS Number: 1256354-95-6
The compound features two boronic acid groups attached to a phenylenediboronic backbone, which enhances its reactivity and interaction with biological molecules.
This compound primarily exerts its biological effects through interactions with specific biomolecules. The boronic acid moiety allows for the formation of stable complexes with diols present in various biological systems. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: Boronic acids can act as inhibitors of serine proteases and other enzymes by forming covalent bonds with active site residues.
- Signal Transduction Interference: By binding to proteins involved in signal transduction, these compounds can alter cellular responses to external stimuli.
Biological Activity
Research indicates that this compound exhibits promising biological activities, particularly in the fields of oncology and infectious diseases.
Anticancer Activity
Studies have shown that boronic acid derivatives can inhibit the growth of cancer cells by interfering with proteasomal degradation pathways. For instance:
- Case Study: A study demonstrated that a similar boronic acid compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Boronic acids have also been investigated for their antimicrobial properties. The ability to disrupt bacterial cell wall synthesis has been noted in several studies:
- Case Study: Research on related compounds indicated that they could inhibit the growth of antibiotic-resistant strains of bacteria by targeting specific metabolic pathways.
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound's biological properties. Below is a summary of findings from various research articles:
Toxicity and Safety Profile
The safety profile of this compound is crucial for its therapeutic application. Preliminary toxicity studies indicate that while certain boronic acids exhibit low cytotoxicity towards mammalian cells, further investigations are necessary to establish a comprehensive safety profile.
Key Findings:
Q & A
Q. What are the recommended synthetic routes for 2-Butoxy-5-methyl-1,3-phenylenediboronic acid, and how do reaction conditions influence yield?
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling or direct borylation of pre-functionalized aromatic precursors. Key factors include:
- Catalyst selection : Palladium catalysts such as PdCl₂(dppf)₂ or Pd(PPh₃)₄ are commonly used, with ligand choice impacting reaction efficiency .
- Temperature and solvent : Reactions often proceed at 70–80°C in polar aprotic solvents (e.g., DME/H₂O mixtures) to stabilize intermediates .
- Boron source : Bis(pinacolato)diboron is frequently employed for regioselective borylation . Yield optimization requires careful control of stoichiometry, exclusion of moisture, and inert atmospheres.
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
- ¹H/¹³C NMR : Resolves substituent effects (e.g., butoxy vs. methyl groups) and confirms boronic acid moiety integration .
- ¹¹B NMR : Directly probes boron environment, distinguishing free boronic acid from esterified forms .
- HPLC/MS : Ensures purity (>97%) and detects hydrolytic degradation products under acidic/basic conditions .
- IR spectroscopy : Identifies B–O and C–O stretching vibrations (~1350 cm⁻¹ and ~1200 cm⁻¹, respectively) .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility in chlorinated solvents (e.g., CH₂Cl₂) is limited .
- Stability : Degrades via hydrolysis in humid environments. Recommended storage at room temperature in anhydrous, inert atmospheres (e.g., argon) .
Q. What are the documented hazards and safety protocols for handling this compound?
- Hazards : Potential skin/eye irritant (GHS H315/H319). Dust inhalation risks require fume hood use .
- First aid : Flush eyes/skin with water; seek medical attention if inhaled .
- Storage : Keep sealed in moisture-resistant containers at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can computational methods like DFT (B97-D functional) predict the electronic properties and reactivity of this compound?
The B97-D density functional, which incorporates dispersion corrections, accurately models non-covalent interactions (e.g., boron-oxygen coordination in Suzuki couplings). Applications include:
Q. What strategies resolve contradictions in catalytic activity data when using this compound in cross-coupling reactions?
Contradictions often arise from:
- Catalyst poisoning : Trace moisture or oxygen degrades Pd catalysts. Use rigorous drying protocols .
- Substituent steric effects : Bulkier groups (butoxy) slow transmetallation. Optimize ligand steric bulk (e.g., switch from PPh₃ to dppf) .
- Base selection : Na₂CO₃ vs. K₂CO₃ alters reaction rates; screen bases for pH and solubility .
Q. How do steric effects from the butoxy and methyl groups influence regioselectivity in Suzuki-Miyaura couplings?
- Ortho vs. para selectivity : The butoxy group at position 2 sterically hinders coupling at adjacent positions, favoring reactivity at the para-methyl-substituted site.
- Ligand-matched design : Bulky ligands (e.g., XPhos) mitigate steric hindrance, improving yields in congested systems .
Q. How does isotopic labeling (e.g., ¹¹B NMR) aid in mechanistic studies of reactions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
